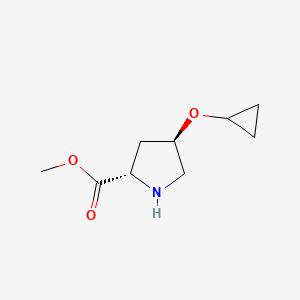
Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropoxy group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary or catalyst to induce the (2S,4R) configuration during the formation of the pyrrolidine ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,4R) configuration plays a crucial role in determining the binding affinity and specificity of the compound. The cyclopropoxy group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: This compound has a hydroxyl group instead of a cyclopropoxy group.
Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate: This compound has a methyl group instead of a cyclopropoxy group.
Uniqueness
Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. The (2S,4R) configuration also contributes to its specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl (2S,4R)-4-cyclopropyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-9(11)8-4-7(5-10-8)13-6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m1/s1 |
InChI Key |
BVOYMYLANMTRSG-SFYZADRCSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OC2CC2 |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















